molecular formula C26H40N2O2S B4035869 N-(ADAMANTAN-1-YL)-3-({2-[(ADAMANTAN-1-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

N-(ADAMANTAN-1-YL)-3-({2-[(ADAMANTAN-1-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE

Cat. No.: B4035869
M. Wt: 444.7 g/mol
InChI Key: RZYFMZFJWOMGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(ADAMANTAN-1-YL)-3-({2-[(ADAMANTAN-1-YL)CARBAMOYL]ETHYL}SULFANYL)PROPANAMIDE is a useful research compound. Its molecular formula is C26H40N2O2S and its molecular weight is 444.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-thiobis(N-1-adamantylpropanamide) is 444.28104970 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing adamantyl compounds, exploring their potential in developing new materials and medicinal applications. For instance, the synthesis of heterocyclic compounds from β-aminovinyl ketones of the adamantane series demonstrated the versatility of adamantane derivatives in chemical synthesis, contributing to the development of novel compounds with potential biological activities (Makarova, Zemtsova, & Moiseev, 2003).

Antiviral and Antimicrobial Activities

Adamantyl derivatives have been evaluated for their antiviral and antimicrobial activities. For example, a study on the microwave-assisted synthesis of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives highlighted their potential as inhibitors against influenza viruses, showcasing the importance of adamantyl compounds in developing antiviral therapeutics (Göktaş, Vanderlinden, Naesens, Cesur, & Cesur, 2012).

Molecular and Crystal Structure Analysis

Research on adamantyl compounds also includes studies on their molecular and crystal structures, aiming to understand their physicochemical properties better. For example, the study on intermolecular interactions in crystalline 1-(adamantane-1-carbonyl)-3-substituted thioureas provided insights into the stabilization of crystal packing, which is crucial for designing compounds with desired physical properties (Saeed, Bolte, Erben, & Pérez, 2015).

Application in Material Science

Adamantyl compounds have also been explored for their applications in material science. For instance, the synthesis and characterization of new polyamide-imides containing pendant adamantyl groups focused on developing materials with enhanced solubility and thermal stability, demonstrating the role of adamantyl derivatives in advancing polymer technology (Liaw & Liaw, 2001).

Biophysical Studies

Furthermore, adamantyl compounds are used in biophysical studies to investigate the structure and dynamics of proteins and nucleic acids. The study on thioamides, which are surrogates for amides with adamantyl groups, revealed their capability to form strong hydrogen bonds, facilitating the understanding of biomolecular structure and function (Mundlapati, Gautam, Sahoo, Ghosh, & Biswal, 2017).

Properties

IUPAC Name

N-(1-adamantyl)-3-[3-(1-adamantylamino)-3-oxopropyl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40N2O2S/c29-23(27-25-11-17-5-18(12-25)7-19(6-17)13-25)1-3-31-4-2-24(30)28-26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYFMZFJWOMGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)CCSCCC(=O)NC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.